Sivelestat sodium

Catalog No.
S003126
CAS No.
150374-95-1
M.F
C20H22N2NaO7S
M. Wt
457.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sivelestat sodium

CAS Number

150374-95-1

Product Name

Sivelestat sodium

IUPAC Name

sodium;2-[[2-[[4-(2,2-dimethylpropanoyloxy)phenyl]sulfonylamino]benzoyl]amino]acetate

Molecular Formula

C20H22N2NaO7S

Molecular Weight

457.5 g/mol

InChI

InChI=1S/C20H22N2O7S.Na/c1-20(2,3)19(26)29-13-8-10-14(11-9-13)30(27,28)22-16-7-5-4-6-15(16)18(25)21-12-17(23)24;/h4-11,22H,12H2,1-3H3,(H,21,25)(H,23,24);

InChI Key

YIPPOMHPJSWADI-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC(=O)[O-].[Na+]

Synonyms

sodium;2-[[2-[[4-(2,2-dimethylpropanoyloxy)phenyl]sulfonylamino]benzoyl]amino]acetate

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC(=O)O.[Na]

Description

Sivelestat sodium(ONO5046; LY544349; EI546) is a competitive inhibitor of human neutrophil elastase(IC50 = 44 nM; Ki=200 nM); also inhibited leukocyte elastase obtained from rabbit, rat, hamster and mouse.IC50 value: 44 nM [1]Target: neutrophil elastaseONO-5046 did not inhibit trypsin, thrombin, plasmin, plasma kallikrein, pancreas kallikrein, chymotrypsin and cathepsin G even at 100 microM. In in vivo studies, ONO-5046 suppressed lung hemorrhage in hamster (ID50 = 82 micrograms/kg) by intratracheal administration and increase of skin capillary permeability in guinea pig (ID50 = 9.6 mg/kg) by intravenous administration, both of which were induced by human neutrophil elastase [1]. Sivelestat sodium hydrate is an anti-neutrophil elastase inhibitor and may be one of the treatment options for acute respiratory failure due to pneumocystis pneumonia in AIDS patients [2].

Sivelestat sodium is a synthetic compound primarily recognized for its role as a selective inhibitor of neutrophil elastase, an enzyme that contributes to tissue damage during inflammatory responses. The compound is chemically classified as a sulfonamide and is often used in the treatment of acute lung injury and acute respiratory distress syndrome (ARDS) by mitigating the effects of neutrophil elastase on lung tissue. Its chemical structure includes a sulfonamide group and an ester, which are critical for its pharmacological activity.

Sivelestat sodium acts as a competitive inhibitor of neutrophil elastase, an enzyme released by white blood cells during inflammation. Neutrophil elastase can damage lung tissue, and sivelestat sodium prevents this by binding to the enzyme's active site, hindering its ability to break down proteins [, ]. This reduced elastase activity helps to mitigate lung injury and improve respiratory function.

, notably:

  • Hydrolysis: The ester groups in sivelestat sodium can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding acids and alcohols.
  • Substitution: The compound can participate in substitution reactions, particularly involving its sulfonamide and ester groups.
  • Oxidation and Reduction: Although not commonly associated with this compound due to its stable structure, these reactions can occur under specific conditions.

The primary biological activity of sivelestat sodium is its inhibitory effect on neutrophil elastase. By inhibiting this enzyme, sivelestat sodium can:

  • Reduce the infiltration and activation of inflammatory cells.
  • Inhibit the production of inflammatory mediators, thereby alleviating lung injury.
  • Improve oxygenation in patients suffering from conditions such as ARDS and sepsis-induced lung injury .

Studies have shown that sivelestat sodium can significantly decrease levels of inflammatory markers such as C-reactive protein and interleukin-6 over time, indicating its potential for long-term therapeutic effects.

The synthesis of sivelestat sodium involves several steps, typically starting from simpler organic compounds. Key methods include:

  • Formation of the Sulfonamide: The initial step often involves the reaction of an amine with a sulfonyl chloride to form the sulfonamide structure.
  • Esterification: The subsequent step may involve esterification with appropriate carboxylic acids to introduce the ester functionality.
  • Purification: The final product is typically purified using techniques such as crystallization or chromatography to ensure high purity levels suitable for pharmaceutical use .

: It serves as a valuable tool in studies investigating neutrophil function, inflammation, and potential therapeutic interventions for respiratory diseases.
  • Pharmaceutical Development: Sivelestat sodium acts as a reference compound in the development of new elastase inhibitors aimed at treating inflammatory diseases .
  • Research on sivelestat sodium has highlighted its interactions with various biological pathways. Notably, it affects the PI3K/AKT/mTOR signaling pathway, which plays a crucial role in cell survival and inflammation. Studies indicate that sivelestat sodium does not inhibit host immune responses during infections, making it a promising candidate for treating sepsis-related complications without compromising immune function .

    Sivelestat sodium shares similarities with several other compounds that also target neutrophil elastase or have anti-inflammatory properties. Below is a comparison highlighting its uniqueness:

    Compound NameMechanism of ActionUnique Features
    Pancreatic Elastase InhibitorInhibits pancreatic elastasePrimarily targets digestive enzymes
    Alpha-1 AntitrypsinNatural inhibitor of serine proteasesEndogenous protein with broader protease inhibition
    ONO-5046 (Sivelestat)Selective neutrophil elastase inhibitorSpecifically designed for respiratory conditions
    ElastatinalInhibits elastasesDerived from natural sources; less selective

    Sivelestat sodium is unique due to its selective inhibition of neutrophil elastase over other proteases like trypsin and thrombin, making it particularly effective in respiratory applications while minimizing side effects associated with broader protease inhibition .

    Hydrogen Bond Acceptor Count

    8

    Hydrogen Bond Donor Count

    3

    Exact Mass

    457.10454150 g/mol

    Monoisotopic Mass

    457.10454150 g/mol

    Heavy Atom Count

    31

    UNII

    0CLL4232KD

    Wikipedia

    Sivelestat sodium

    Dates

    Modify: 2023-09-13
    [1]. Kawabata K, et al. ONO-5046, a novel inhibitor of human neutrophil elastase. Biochem Biophys Res Commun. 1991 Jun 14;177(2):814-20.
    [2]. Imokawa S, et al. Acute respiratory failure due to pneumocystis pneumonia successfully treated with combined use of sivelestat sodium hydrate. Nihon Kokyuki Gakkai Zasshi. 2008 Jun;46(6):461-5.

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